molecular formula C16H18N2O3S B5606206 4-oxo-4-{[4-(4-propylphenyl)-1,3-thiazol-2-yl]amino}butanoic acid

4-oxo-4-{[4-(4-propylphenyl)-1,3-thiazol-2-yl]amino}butanoic acid

Cat. No. B5606206
M. Wt: 318.4 g/mol
InChI Key: WNKXVXLSQUSZIC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar β-amino acids and derivatives, including those with thiazole and aromatic substituents, employs the Hantzsch method. Compounds like 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid, which share structural similarities, have shown antimicrobial activity and effects on plant growth (Mickevičius et al., 2013).

Molecular Structure Analysis

The crystal structure of closely related compounds, such as 4-oxo-4-(pyridin-2-ylamino)butanoic acid, reveals intricate hydrogen bonding patterns that form one-dimensional helical columns, stabilized by CH⋯O interactions, highlighting the compound's capacity for forming structured networks (Shet M et al., 2018).

Chemical Reactions and Properties

In similar compounds, the presence of thiazole and aromatic groups has led to diverse chemical reactivities, including the formation of hydrazone derivatives and interactions with metal complexes, demonstrating a broad spectrum of chemical behaviors relevant to the study compound (Nazir et al., 2018).

Physical Properties Analysis

The synthesis and characterization of related compounds, such as 4-oxo-4-(pyridin-3-ylamino)butanoic acid, provide insights into the physical properties, including solubility and crystallinity, that can be inferred for 4-oxo-4-{[4-(4-propylphenyl)-1,3-thiazol-2-yl]amino}butanoic acid (Naveen et al., 2016).

Chemical Properties Analysis

The compound's reactivity and interaction with biological targets, as seen in the inhibitory potential against enzymes and the formation of bioactive derivatives in related studies, suggest a wide range of chemical properties that could be explored for this compound. This includes its potential for forming derivatives and engaging in specific chemical reactions (Rahman et al., 2005).

Safety and Hazards

The compound is classified as a skin irritant (H315), eye irritant (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/clothing/eye protection/face protection, and washing contaminated clothing before reuse .

properties

IUPAC Name

4-oxo-4-[[4-(4-propylphenyl)-1,3-thiazol-2-yl]amino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-2-3-11-4-6-12(7-5-11)13-10-22-16(17-13)18-14(19)8-9-15(20)21/h4-7,10H,2-3,8-9H2,1H3,(H,20,21)(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNKXVXLSQUSZIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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